

A Technical Guide to the Physicochemical Properties of 1,1-Dimethoxyheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Dimethoxyheptane

Cat. No.: B156277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of **1,1-dimethoxyheptane**, specifically its boiling point and density. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to support research and development activities.

Core Physicochemical Data

The essential physical properties of **1,1-dimethoxyheptane** are summarized in the table below for quick reference. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

Property	Value	Conditions	Source
Boiling Point	81.0 °C	at 30.0 mmHg	[1]
Density	0.844 - 0.849 g/cm ³	Not Specified	[1]
Molecular Weight	160.25 g/mol	[1] [2] [3] [4]	
Synonyms	Heptanal dimethyl acetal, Aldehyde C-7 dimethyl acetal	[1] [2] [3] [5]	

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research.

The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds such as **1,1-dimethoxyheptane**, as well as a general procedure for its synthesis.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube apparatus provides a simple and effective method for determining the boiling point of a small quantity of liquid.[6][7][8]

Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer (with appropriate range)
- Small test tube (e.g., 6 x 50 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer
- Heating source (e.g., Bunsen burner or microburner)
- Sample of **1,1-dimethoxyheptane**

Procedure:

- Fill the Thiele tube with mineral oil to a level just above the side-arm junction.[8]
- Add a few drops of **1,1-dimethoxyheptane** to the small test tube, enough to create a column of liquid approximately 1-2 cm high.

- Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
- Position the thermometer assembly within the Thiele tube, making sure the sample is immersed in the oil bath.^[6]
- Gently heat the side arm of the Thiele tube with a burner, inducing a gradual temperature increase of the oil.^[9] Convection currents will ensure uniform temperature distribution.^[7]
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.^{[6][7][10]} Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

- Graduated cylinder (e.g., 10 mL or 25 mL)
- Analytical balance
- Thermometer
- Sample of **1,1-dimethoxyheptane**

Procedure:

- Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.
[\[11\]](#)[\[12\]](#)
- Carefully pour a specific volume of **1,1-dimethoxyheptane** (e.g., 10 mL) into the graduated cylinder. Record the volume accurately.
- Measure and record the mass of the graduated cylinder containing the liquid.
[\[11\]](#)
- Measure and record the temperature of the liquid.
- Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.
[\[12\]](#)
- Calculate the density using the formula: Density = Mass / Volume.
[\[11\]](#)

General Synthesis of 1,1-Dimethoxyheptane

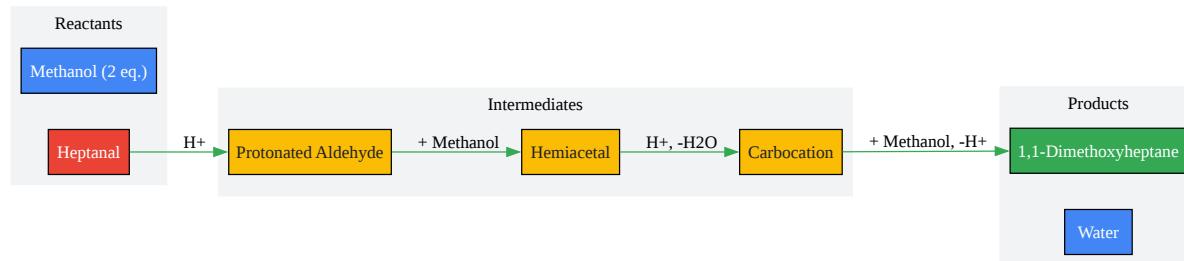
1,1-Dimethoxyheptane is an acetal, which is typically formed by the reaction of an aldehyde (heptanal) with an alcohol (methanol) in the presence of an acid catalyst.
[\[13\]](#)[\[14\]](#)

Materials:

- Heptanal
- Methanol (in excess)
- Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
[\[15\]](#)
- Drying agent (e.g., anhydrous calcium chloride or a molecular sieve)
- Reaction flask
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Combine heptanal and an excess of methanol in a reaction flask.
- Add a catalytic amount of a strong acid. The acid protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by methanol.[14]
- The reaction mixture is often stirred at room temperature or gently heated under reflux. The formation of water as a byproduct will drive the equilibrium. To improve the yield, water can be removed, for instance, by adding a drying agent.[16]
- After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
- The product is then extracted with an organic solvent and washed with water to remove any remaining impurities.
- The organic layer is dried over an anhydrous drying agent.
- The final product, **1,1-dimethoxyheptane**, is purified by distillation.


Visualized Workflows and Pathways

To further elucidate the experimental and chemical processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Boiling Point Determination Workflow

[Click to download full resolution via product page](#)

Acid-Catalyzed Acetal Formation Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Dimethoxyheptane | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heptane, 1,1-dimethoxy- [webbook.nist.gov]
- 3. Heptane, 1,1-dimethoxy- [webbook.nist.gov]
- 4. 1,1-二甲氧基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. timstar.co.uk [timstar.co.uk]
- 9. chymist.com [chymist.com]

- 10. chem.libretexts.org [chem.libretexts.org]
- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 12. wjec.co.uk [wjec.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US2668862A - Process for acetal preparation - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 1,1-Dimethoxyheptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156277#1-1-dimethoxyheptane-boiling-point-and-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com